

Application Note & Protocol: Solvolysis of 2-Chloro-2,4,4-trimethylpentane

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Compound of Interest

Compound Name: 2-Chloro-2,4,4-trimethylpentane

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Abstract

This document provides a detailed protocol for the solvolysis of the tertiary alkyl halide, **2-chloro-2,4,4-trimethylpentane**. The procedure outlines the kinetic study of this S_N1 reaction, including the preparation of reagents, experimental setup, and methods for monitoring the reaction progress. While specific quantitative data for **2-chloro-2,4,4-trimethylpentane** is not readily available in published literature, this guide presents a general methodology that can be adapted for this and similar tertiary alkyl halides. A representative data table is included to illustrate the expected data presentation.

Introduction

The solvolysis of tertiary alkyl halides, such as **2-chloro-2,4,4-trimethylpentane**, is a classic example of a first-order nucleophilic substitution (S_N1) reaction.^[1] The reaction proceeds through a carbocation intermediate, and the rate is primarily dependent on the stability of this intermediate and the ionizing power of the solvent. The reaction of **2-chloro-2,4,4-trimethylpentane** in a protic solvent, such as a mixture of water and ethanol, is expected to yield a mixture of substitution products (2,4,4-trimethyl-2-pentanol and 2-ethoxy-2,4,4-trimethylpentane) and an elimination product (2,4,4-trimethyl-1-pentene). Monitoring the formation of hydrochloric acid as a byproduct allows for the determination of the reaction rate constant.

Data Presentation

The following table is a representative example of how to summarize the quantitative data obtained from the solvolysis of **2-chloro-2,4,4-trimethylpentane** in a 50:50 (v/v) ethanol-water solvent system at various temperatures. Note: These values are illustrative placeholders and should be replaced with experimental data.

Temperature (°C)	Rate Constant (k, s ⁻¹)	Half-life (t _{1/2} , s)	% Substitution (Alcohol + Ether)	% Elimination (Alkene)
25	1.5 x 10 ⁻⁴	4620	85	15
35	4.8 x 10 ⁻⁴	1444	82	18
45	1.4 x 10 ⁻³	495	78	22

Experimental Protocol

This protocol details the procedure for determining the rate of solvolysis of **2-chloro-2,4,4-trimethylpentane** by monitoring the production of HCl using a colorimetric indicator.

Materials:

- **2-chloro-2,4,4-trimethylpentane** (95% purity or higher)
- Ethanol (95% or absolute)
- Deionized water
- Sodium hydroxide (NaOH) solution, standardized (e.g., 0.02 M)
- Bromothymol blue indicator solution
- Acetone
- Constant temperature water bath
- Buret, 50 mL

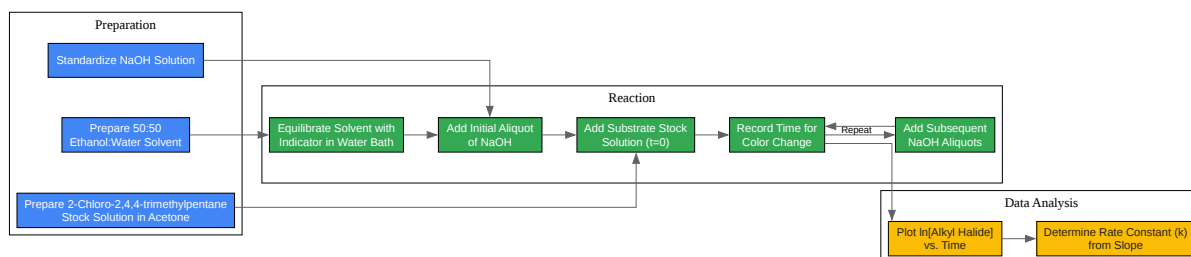
- Erlenmeyer flasks, 125 mL
- Pipettes and graduated cylinders
- Magnetic stirrer and stir bars
- Stopwatch

Procedure:

- Solvent Preparation: Prepare a 50:50 (v/v) ethanol-water solvent mixture by combining equal volumes of ethanol and deionized water. Prepare a sufficient volume for all planned experiments.
- Reaction Mixture Preparation:
 - In a 125 mL Erlenmeyer flask, add 50.0 mL of the 50:50 ethanol-water solvent mixture.
 - Add 3-4 drops of bromothymol blue indicator to the solvent. The solution should be yellow in acidic conditions and blue in basic conditions.
 - If the solution is not neutral (green), add a few drops of dilute NaOH or HCl to adjust it to the neutral green endpoint.
 - Place a magnetic stir bar in the flask and place it on a magnetic stirrer in a constant temperature water bath set to the desired reaction temperature (e.g., 25 °C). Allow the solution to equilibrate for at least 10 minutes.
- Initiation of the Reaction:
 - Prepare a stock solution of **2-chloro-2,4,4-trimethylpentane** in acetone (e.g., 0.1 M).
 - Using a pipette, add a known volume of the standardized NaOH solution (e.g., 1.00 mL of 0.02 M NaOH) to the reaction flask. The solution should turn blue.
 - Rapidly add a precise volume of the **2-chloro-2,4,4-trimethylpentane** stock solution (e.g., 1.0 mL) to the reaction flask and simultaneously start the stopwatch. This is time zero (t=0).

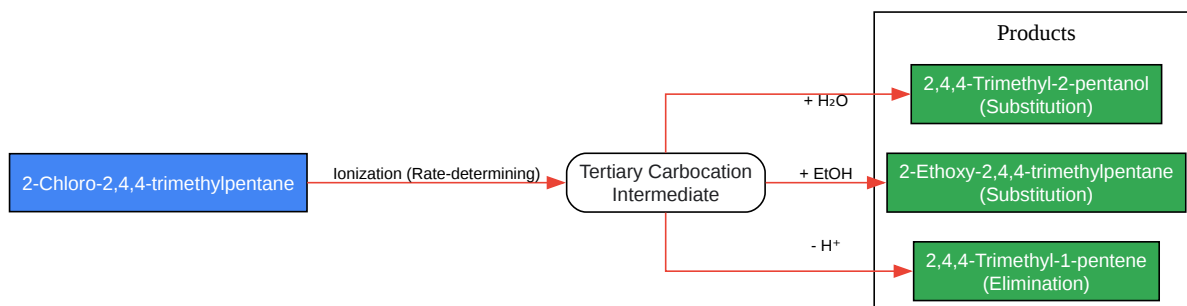
- Monitoring the Reaction:
 - The solvolysis reaction will produce HCl, which will neutralize the added NaOH.
 - Record the time it takes for the solution to change from blue back to yellow (or green, the endpoint).
 - Immediately upon the color change, add another precise aliquot of the NaOH solution (e.g., 1.00 mL) and record the time.
 - Repeat this process for several aliquots to obtain a series of time points for the consumption of known amounts of HCl.
- Data Analysis:
 - The rate of the reaction can be determined by plotting the natural logarithm of the concentration of the remaining alkyl halide versus time. For an S_N1 reaction, this plot should be linear, and the negative of the slope will be the rate constant (k). The concentration of the alkyl halide at any given time can be calculated from the amount of NaOH that has been consumed.

Visualizations



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Caption: Experimental workflow for the kinetic study of the solvolysis of **2-chloro-2,4,4-trimethylpentane**.



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Caption: Reaction pathway for the S_N1 solvolysis of **2-chloro-2,4,4-trimethylpentane**.

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References

- 1. amherst.edu [amherst.edu]
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